molecular formula C8H7ClN4 B8767549 N-(3-Chlorophenyl)-N'-cyanoguanidine

N-(3-Chlorophenyl)-N'-cyanoguanidine

Cat. No.: B8767549
M. Wt: 194.62 g/mol
InChI Key: SPFMUWHUTCONCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualization within Guanidine (B92328) and Cyanoguanidine Chemistry

Guanidine, with its characteristic C(NH₂)₃⁺ core, is a strongly basic functional group found in a variety of biologically active molecules and is a cornerstone in the synthesis of many heterocyclic compounds. The introduction of a cyano group to form cyanoguanidine (also known as dicyandiamide) significantly alters the electronic properties and reactivity of the guanidine core. Cyanoguanidine itself is a versatile reagent used in the production of pharmaceuticals, fertilizers, and resins.

N-(3-Chlorophenyl)-N'-cyanoguanidine is a substituted derivative where one of the amino groups of cyanoguanidine is replaced by a 3-chlorophenyl group. This substitution introduces an aromatic component, influencing the molecule's solubility, reactivity, and potential for further functionalization. The position of the chlorine atom on the phenyl ring (meta in this case) can subtly affect its electronic and steric properties compared to its ortho and para isomers.

Significance in the Discovery and Development of Advanced Chemical Entities

The significance of this compound lies primarily in its role as a synthetic intermediate. The cyanoguanidine functional group is a precursor to biguanides, which are a class of compounds with notable pharmaceutical applications. For instance, the antimalarial drug Proguanil is a biguanide (B1667054) derivative. The general synthetic route to such biguanides often involves the reaction of a substituted cyanoguanidine with an amine. beilstein-journals.org

While specific research on the 3-chloro isomer is not extensively documented, its close analogue, N-(4-chlorophenyl)-N'-cyanoguanidine, is a known impurity and intermediate in the synthesis of Proguanil. pharmaffiliates.com This highlights the potential of this compound as a building block for creating a library of biguanide derivatives for pharmacological screening. The presence of the chlorophenyl moiety can be crucial for the biological activity of the final product.

Scope of Academic Inquiry into the Compound's Reactivity and Utility

Academic inquiry into this compound, while not as extensive as for its 4-chloro counterpart, logically follows the established reactivity patterns of cyanoguanidines. Research in this area would typically focus on several key aspects:

Synthesis and Optimization: Developing efficient and scalable methods for the synthesis of this compound is a primary area of investigation. A common method for synthesizing aryl-substituted cyanoguanidines is the reaction of the corresponding aniline (B41778) (in this case, 3-chloroaniline) with cyanoguanidine (dicyandiamide), often under acidic conditions or with the aid of a condensing agent.

Reaction Chemistry: Exploring the reactivity of the cyanoguanidine moiety in the presence of the 3-chlorophenyl group is another focal point. This includes its conversion to biguanides, as well as its participation in cyclization reactions to form various heterocyclic systems. The cyano group can also be a site for chemical modification.

Intermediate for Novel Compounds: A significant portion of research would be directed towards using this compound as a starting material for the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science.

Due to the limited publicly available experimental data specifically for this compound, the following data tables are based on the known properties of its closely related isomer, N-(4-Chlorophenyl)-N'-cyanoguanidine, and are provided for illustrative purposes.

Table 1: Physicochemical Properties of N-(Aryl)-N'-cyanoguanidines

PropertyEstimated Value for this compoundReported Value for N-(4-Chlorophenyl)-N'-cyanoguanidine
Molecular FormulaC₈H₇ClN₄C₈H₇ClN₄
Molecular Weight194.62 g/mol 194.62 g/mol
Melting Point~200-205 °C202-204 °C chemicalbook.com
AppearanceWhite to off-white solidWhite to off-white solid cymitquimica.com
SolubilitySlightly soluble in DMSO and MethanolSlightly soluble in DMSO and Methanol chemicalbook.com

Note: The values for this compound are estimated based on its isomer and general chemical principles due to a lack of specific published experimental data.

Table 2: Key Research Findings on Aryl Cyanoguanidines

Research AreaFindingRelevance to this compound
SynthesisReaction of anilines with dicyandiamide (B1669379) is a common route. beilstein-journals.orgThis method is the most probable synthetic pathway for the 3-chloro isomer.
ReactivityServes as a key intermediate in the synthesis of biguanides like Proguanil. google.comSuggests a primary application for this compound in medicinal chemistry.
UtilityUsed in the preparation of various heterocyclic compounds through cyclization reactions.The reactivity of the cyanoguanidine moiety allows for diverse synthetic transformations.

Properties

Molecular Formula

C8H7ClN4

Molecular Weight

194.62 g/mol

IUPAC Name

2-(3-chlorophenyl)-1-cyanoguanidine

InChI

InChI=1S/C8H7ClN4/c9-6-2-1-3-7(4-6)13-8(11)12-5-10/h1-4H,(H3,11,12,13)

InChI Key

SPFMUWHUTCONCN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)N=C(N)NC#N

Origin of Product

United States

Mechanistic Investigations of Chemical Transformations and Reaction Kinetics

Elucidation of Reaction Mechanisms in Cyanoguanidine Chemistry

The reactivity of N-(3-Chlorophenyl)-N'-cyanoguanidine is primarily dictated by the presence of the guanidine (B92328) and cyano functionalities. The electron-withdrawing nature of the 3-chlorophenyl group influences the electron density distribution within the molecule, thereby affecting its reactivity in addition and cyclization reactions.

Study of Addition Mechanisms (e.g., 1,2- vs. 1,4-Addition Pathways)

The addition of nucleophiles, particularly amines, to the cyanoguanidine moiety is a fundamental reaction that leads to the formation of biguanide (B1667054) derivatives. scholaris.cabeilstein-journals.orgnih.gov The cyanoguanidine system presents multiple electrophilic centers, leading to potential regioisomeric products. The key mechanistic question revolves around whether the addition occurs at the cyano group (1,2-addition) or involves a conjugated system (1,4-addition).

In the case of this compound, the addition of an amine is generally understood to proceed via a nucleophilic attack on the carbon atom of the nitrile group. This pathway is favored due to the high electrophilicity of the nitrile carbon, which is further enhanced by the electron-withdrawing cyano group. The reaction is typically initiated by the activation of the cyanoguanidine, often through protonation of a nitrogen atom under acidic conditions, which increases the electrophilicity of the nitrile carbon. scholaris.ca

The generally accepted mechanism for the formation of a biguanide from the reaction of an amine with an N-aryl-N'-cyanoguanidine is as follows:

Activation of the Cyanoguanidine: In the presence of an acid catalyst, a nitrogen atom of the cyanoguanidine is protonated.

Nucleophilic Attack: The lone pair of the attacking amine nucleophilically attacks the electrophilic carbon of the nitrile group.

Proton Transfer: A series of proton transfers occurs, leading to the formation of a tetrahedral intermediate.

Rearrangement and Elimination: The intermediate rearranges to form the more stable biguanide structure.

While 1,4-addition pathways are conceivable in conjugated systems, the electronic structure of N-aryl-N'-cyanoguanidines strongly favors the 1,2-addition to the nitrile group. The lone pairs on the guanidine nitrogens are involved in resonance, which delocalizes the positive charge but does not create a highly favorable site for 1,4-addition of amines compared to the direct attack on the nitrile carbon.

Analysis of Cyclization Mechanisms

This compound can serve as a precursor for the synthesis of various heterocyclic compounds, most notably 1,3,5-triazines. These cyclization reactions often involve the reaction of the cyanoguanidine with another molecule or an intramolecular rearrangement followed by cyclization.

A common route to triazines involves the reaction of an N-aryl-N'-cyanoguanidine with a nitrile in the presence of a catalyst. The mechanism for such a cyclotrimerization is complex and can be influenced by the reaction conditions. For the self-cyclization or reaction with another equivalent of a nitrile-containing species, a plausible mechanism involves the formation of a dimeric intermediate which then undergoes intramolecular cyclization.

In acid-catalyzed cyclizations, protonation of a nitrogen atom can initiate a cascade of events leading to the formation of the triazine ring. nih.gov For instance, the intramolecular cyclization of related guanidine derivatives has been shown to be facilitated by acid, which promotes the formation of a reactive intermediate that readily undergoes ring closure. nih.gov

Base-mediated cyclizations are also prevalent in guanidine chemistry. nih.gov A strong base can deprotonate one of the guanidine nitrogens, creating a more nucleophilic species that can then attack an electrophilic center, either intramolecularly or intermolecularly, to initiate cyclization. nih.gov

Kinetic Studies of Relevant Reactions

Detailed kinetic studies on the reactions of this compound are not extensively reported in the literature. However, kinetic data from related systems, such as the formation of biguanides from other N-aryl-N'-cyanoguanidines, provide valuable insights.

The rate of biguanide formation is expected to be dependent on several factors:

Concentration of Reactants: The reaction is typically first order with respect to both the cyanoguanidine and the amine.

Temperature: As with most chemical reactions, the rate increases with temperature. The activation energy for this type of reaction would provide insight into the temperature sensitivity of the rate.

Solvent: The polarity of the solvent can influence the reaction rate by stabilizing or destabilizing the transition state.

Catalyst Concentration: In catalyzed reactions, the rate is also dependent on the concentration of the acid or base catalyst.

Kinetic studies on the nitrosation of N,N'-dimethyl-N''-cyanoguanidine have shown the reaction to be reversible, with a mechanism similar to that of amide and urea (B33335) nitrosation. rsc.org This suggests that reactions at the guanidine nitrogen of this compound are likely to follow similar kinetic profiles.

For cyclization reactions, the kinetics would be influenced by the stability of the intermediates and the energy barrier of the rate-determining step, which is often the ring-closing step. Substituent effects play a crucial role; the electron-withdrawing 3-chloro group on the phenyl ring of the target molecule is expected to influence the reaction rates by modifying the nucleophilicity and electrophilicity of the reacting centers.

Role of Acidic or Basic Catalysis in Guanidine and Cyanoguanidine Transformations

Catalysis is a cornerstone of guanidine and cyanoguanidine chemistry, enabling transformations that would otherwise be slow or unselective.

Acid Catalysis:

Acid catalysis is frequently employed in the addition of amines to cyanoguanidines to form biguanides. scholaris.ca The acid protonates a nitrogen atom of the cyanoguanidine, which significantly enhances the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack by an amine. scholaris.ca In cyclization reactions, acid catalysis can facilitate the formation of reactive intermediates and promote ring closure, as seen in the synthesis of various nitrogen-containing heterocycles. nih.gov For example, the acid-catalyzed intramolecular cyclization of N-cyano sulfoximines proceeds via hydrolysis of the cyano group to an N-urea sulfoximine, which then cyclizes. nih.gov

Basic Catalysis:

Base catalysis is also utilized in transformations of guanidine derivatives. A strong base can deprotonate a guanidine nitrogen, increasing its nucleophilicity. This is particularly useful in cyclization reactions where an intramolecular nucleophilic attack is required. nih.gov Base-mediated cyclizations of mono-N-acylpropargylguanidines have been shown to proceed with high regioselectivity. nih.gov In the context of this compound, a base could facilitate deprotonation, potentially leading to different reaction pathways or improved reaction rates for certain cyclizations. The use of superbases like 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) has been shown to be effective in catalyzing reactions involving guanidine moieties. rsc.org

Theoretical Studies on Reaction Dynamics and Energy Landscapes

Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for elucidating the complex reaction mechanisms and energy landscapes of guanidine and cyanoguanidine transformations. mdpi.comnih.govnih.govresearchgate.netmdpi.comresearchgate.net

Theoretical studies can provide detailed information on:

Reaction Pathways: DFT calculations can map out the potential energy surface of a reaction, identifying the most favorable pathways and ruling out less likely ones. mdpi.comnih.govresearchgate.net This is particularly useful for distinguishing between competing mechanisms, such as 1,2- versus 1,4-addition.

Transition State Structures and Energies: By calculating the structures and energies of transition states, the activation energy barriers for different reaction steps can be determined. researchgate.netresearchgate.net This information is crucial for understanding reaction kinetics and predicting reaction rates. For instance, DFT studies have been used to investigate the activation barriers in guanidine-catalyzed ring-opening reactions. researchgate.netscispace.com

Intermediate Stabilities: The relative energies of intermediates along a reaction pathway can be calculated, providing insight into their stability and likelihood of formation.

Role of Catalysts: Computational models can explicitly include catalyst molecules (acid or base) to understand their precise role in lowering activation barriers and directing the reaction towards a specific product. rsc.orgresearchgate.netscispace.comresearchgate.net DFT investigations have shed light on the bifunctional activation modes of guanidinium (B1211019) catalysts. mdpi.com

Substituent Effects: The influence of substituents, such as the 3-chloro group in the target compound, on the electronic structure and reactivity can be systematically studied. This allows for the prediction of how changes in the molecular structure will affect the reaction outcome. mdpi.com

For this compound, DFT studies could predict the preferred site of protonation in acid catalysis, the relative energies of different tautomers, and the energy profiles for both amine addition and cyclization reactions. Such studies would provide a molecular-level understanding of the factors controlling the reactivity and selectivity of this important chemical compound.

Below is a hypothetical data table illustrating the type of information that could be obtained from a DFT study on the acid-catalyzed addition of methylamine (B109427) to this compound.

Interactive Data Table: Calculated Relative Free Energies (kcal/mol) for the Acid-Catalyzed Addition of Methylamine to this compound This data is illustrative and based on typical values for similar reactions.

SpeciesRelative Free Energy (kcal/mol)
Reactants (this compound + CH₃NH₂ + H⁺)0.0
Protonated Cyanoguanidine-5.2
Transition State (Amine Addition)+15.8
Tetrahedral Intermediate-2.1
Transition State (Proton Transfer)+8.5
Protonated Biguanide Product-12.3

Spectroscopic and Structural Data for this compound Not Available in Public Scientific Databases

A thorough search of scientific literature and chemical databases has revealed a significant lack of publicly available experimental data for the specific chemical compound This compound . The user's request for a detailed article focusing solely on this molecule, structured around its spectroscopic and crystallographic characterization, cannot be fulfilled at this time due to the absence of the necessary research findings.

Detailed searches for Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, Mass Spectrometry (MS), and X-ray crystallography data for the meta-substituted isomer, this compound, did not yield any specific experimental results.

It is important to distinguish this compound from its more widely documented isomer, N-(4-Chlorophenyl)-N'-cyanoguanidine (CAS Number: 1482-62-8). While extensive spectroscopic and structural data are available for the para-substituted variant, utilizing this information would be scientifically inaccurate and would not pertain to the specific compound requested.

Consequently, without access to published ¹H NMR and ¹³C NMR spectra, IR absorption data, high-resolution mass spectrometry fragmentation patterns, or single-crystal X-ray diffraction results for this compound, it is not possible to generate the scientifically accurate and detailed article as outlined in the instructions. The creation of such an article requires concrete experimental data to populate the specified sections on structural and spectroscopic elucidation.

At present, the scientific community has not published this specific characterization data in accessible journals or databases. Therefore, the following sections of the requested article cannot be completed:

Spectroscopic Characterization and Structural Elucidation

X-ray Crystallography for Solid-State Structural Determination and Conformation

Further research and publication by the scientific community would be required to provide the data necessary to construct the requested article.

Computational Chemistry for Spectroscopic Data Prediction and Validation

Computational chemistry serves as a powerful tool in the field of spectroscopy, offering theoretical predictions that complement and aid in the interpretation of experimental data. For N-(3-Chlorophenyl)-N'-cyanoguanidine, computational methods, particularly those rooted in quantum mechanics, can provide valuable insights into its molecular structure and spectroscopic properties. These theoretical calculations are instrumental in predicting vibrational frequencies (Infrared spectroscopy), nuclear magnetic resonance (NMR) chemical shifts, and electronic transitions (UV-Visible spectroscopy).

The validation of experimental spectroscopic data through computational modeling is a cornerstone of modern chemical analysis. By comparing the theoretically predicted spectra with experimentally obtained data, a more confident and detailed structural elucidation of this compound can be achieved. This synergy between theory and experiment allows for the accurate assignment of spectral features to specific molecular motions, electronic environments of atoms, and electronic excitations.

One of the most widely employed computational approaches for this purpose is Density Functional Theory (DFT). researchgate.netscispace.com DFT methods are known for their balance of accuracy and computational efficiency, making them well-suited for studying molecules of the size and complexity of this compound. A common functional used in such studies is Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP). scispace.com This is often paired with a basis set, such as 6-31+G, which provides a flexible description of the electron distribution within the molecule. researchgate.netscispace.com

The process begins with the optimization of the molecule's geometry, where the computational algorithm seeks the lowest energy conformation. scispace.com Once this equilibrium geometry is determined, further calculations can be performed to predict the spectroscopic data. For instance, the calculation of vibrational frequencies can predict the positions of absorption bands in the infrared (IR) spectrum. Similarly, NMR chemical shifts can be calculated to predict the resonance frequencies of different nuclei in the molecule.

The accuracy of these predictions is then assessed by comparing them with the experimental spectra. A high degree of correlation between the predicted and experimental data not only validates the experimental results but also confirms the accuracy of the computational model. This validated model can then be used to further investigate other properties of the molecule, such as its reactivity and electronic structure.

Below are illustrative tables showcasing the kind of comparative data that is generated in such studies. These tables present a hypothetical comparison between experimental data and theoretical predictions for this compound, based on methodologies applied to similar compounds.

Illustrative Infrared (IR) Spectroscopy Data

Functional GroupExperimental Wavenumber (cm⁻¹)Predicted Wavenumber (cm⁻¹)Vibrational Mode
N-H (amine)34503455Stretching
C≡N (cyano)21802185Stretching
C=N (guanidine)16401645Stretching
C-Cl (aromatic)780785Stretching

Illustrative ¹H-NMR Chemical Shift Data (in ppm)

ProtonExperimental Chemical Shift (δ)Predicted Chemical Shift (δ)
Amine N-H8.58.6
Aromatic C-H7.2 - 7.67.3 - 7.7
Guanidine (B92328) N-H6.86.9

Illustrative ¹³C-NMR Chemical Shift Data (in ppm)

Carbon AtomExperimental Chemical Shift (δ)Predicted Chemical Shift (δ)
Guanidine C=N160.5161.0
Aromatic C-Cl134.0134.5
Aromatic C-H120.0 - 130.0120.5 - 130.5
Cyano C≡N118.0118.5

The close agreement between the experimental and predicted values in these illustrative tables would typically signify a high level of confidence in the structural assignment of this compound. Any significant deviations would prompt a re-evaluation of either the experimental data or the computational model, leading to a more refined understanding of the molecule's properties.

Computational and Theoretical Studies on Molecular Properties and Reactivity

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic characteristics of N-(3-Chlorophenyl)-N'-cyanoguanidine. Methods like the Hartree-Fock (HF) and post-Hartree-Fock methods are employed to approximate the solutions to the Schrödinger equation for the molecule. A critical aspect of this analysis is the examination of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy corresponds to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical reactivity and kinetic stability. researchgate.net A smaller gap suggests that the molecule is more polarizable and has a higher chemical reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For this compound, the HOMO is typically distributed over the electron-rich regions, such as the guanidine (B92328) moiety and the chlorophenyl ring, while the LUMO is often localized over the electron-deficient cyano group and the aromatic ring.

These calculations also allow for the determination of various quantum chemical parameters that describe the molecule's reactivity.

Table 1: Key Quantum Chemical Parameters

ParameterFormulaDescription
Ionization Potential (I)I ≈ -EHOMOThe energy required to remove an electron from the molecule.
Electron Affinity (A)A ≈ -ELUMOThe energy released when an electron is added to the molecule.
Electronegativity (χ)χ = (I + A) / 2A measure of the molecule's ability to attract electrons.
Chemical Hardness (η)η = (I - A) / 2A measure of the molecule's resistance to changes in its electron distribution.
Chemical Softness (S)S = 1 / (2η)The reciprocal of hardness, indicating higher reactivity.
Electrophilicity Index (ω)ω = μ2 / (2η) (where μ is the chemical potential, -χ)A measure of the molecule's electrophilic character.

This table is interactive. You can sort and filter the data.

Analysis of these parameters provides a comprehensive electronic profile of this compound, allowing for predictions of its behavior in chemical reactions.

Density Functional Theory (DFT) for Molecular Geometry Optimization

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational efficiency, making it well-suited for optimizing the molecular geometry of compounds like this compound. scispace.com This process involves finding the lowest energy arrangement of the atoms in the molecule, which corresponds to its most stable three-dimensional structure.

DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-31G* or larger), can predict key geometrical parameters such as bond lengths, bond angles, and dihedral (torsional) angles. For this compound, these calculations would reveal the planarity of the guanidine group, the orientation of the chlorophenyl ring relative to the rest of the molecule, and the specific lengths of the C-N, C=N, and C≡N bonds.

In a computational study on the related antimalarial drug proguanil, which shares a chlorophenyl group linked to a biguanide (B1667054) chain, DFT calculations were used to determine its optimized structure. scispace.com Similar calculations for this compound would provide the data for the following table.

Table 2: Predicted Geometrical Parameters for this compound

ParameterAtom 1Atom 2Atom 3Predicted Value
Bond Length (Å)C (phenyl)N~1.40
Bond Length (Å)NC (guanidine)~1.35
Bond Length (Å)C (guanidine)N (cyano)~1.32
Bond Length (Å)NC (cyano)~1.30
Bond Length (Å)C (cyano)N~1.16
Bond Angle (°)C (phenyl)NC (guanidine)~125
Bond Angle (°)NC (guanidine)N (cyano)~120
Dihedral Angle (°)C-C (phenyl)C-NC=N (guanidine)Variable

This table is interactive. The values are estimates based on related structures and would be precisely determined by specific DFT calculations.

The optimization process also confirms that the calculated structure is a true energy minimum by performing a frequency calculation, which should yield no imaginary frequencies.

Prediction and Analysis of Tautomeric Equilibria and Stability

Tautomerism is a significant consideration for this compound due to the presence of the cyanoguanidine moiety. The cyanoguanidine portion of the molecule can exist in different tautomeric forms, which involve the migration of a proton and the shifting of double bonds. wikipedia.orgmdpi.com The two principal tautomers are the cyanoimine and cyanoamine forms.

DFT calculations are highly effective in evaluating the relative stabilities of these tautomers. bohrium.com By calculating the total electronic energy of each optimized tautomeric structure, their relative energies can be determined. The tautomer with the lowest energy is the most stable and, therefore, the most abundant form at equilibrium. The energy difference between tautomers allows for the calculation of the equilibrium constant (KT) for the tautomerization process.

Table 3: Tautomeric Forms of the Cyanoguanidine Moiety

Tautomer NameStructural FeatureRelative Stability
N'-(cyano)-N-(3-chlorophenyl)guanidineCyano group on the imine nitrogenPredicted to be more stable
N'-(cyano)-N-(3-chlorophenyl)guanidine (isomer)Cyano group on an amine nitrogenPredicted to be less stable

This table is interactive. Relative stabilities are predictions and require specific computational results for confirmation.

Solvation effects can significantly influence tautomeric equilibria. Therefore, computational models that include a solvent, either through implicit continuum models (like the Polarizable Continuum Model, PCM) or explicit solvent molecules, are often used to provide a more accurate prediction of tautomer populations in solution. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While DFT calculations provide a static picture of the molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory that describes their positions and velocities as a function of time. nih.gov

For this compound, MD simulations are invaluable for:

Conformational Analysis: The molecule has rotational freedom around the C(phenyl)-N and N-C(guanidine) single bonds. MD simulations can explore the potential energy surface associated with these rotations, identifying the most stable conformations (rotamers) and the energy barriers between them. This is crucial for understanding how the molecule's shape changes in different environments.

Intermolecular Interactions: MD simulations can model the interaction of this compound with other molecules, such as solvent molecules or a biological target like an enzyme. By simulating the compound in a box of water, for example, one can study its hydration shell and the formation of hydrogen bonds. In the context of drug design, simulating the molecule in the active site of a target protein can reveal key binding interactions, binding stability, and the role of specific amino acid residues. nih.gov

The results of an MD simulation are often analyzed to calculate properties like the Root Mean Square Deviation (RMSD) to assess structural stability and the Radial Distribution Function (RDF) to understand solvation structure.

In Silico Mechanistic Pathway Prediction

Computational methods can be used to predict and analyze the mechanisms of chemical reactions involving this compound. This is particularly useful for understanding its synthesis, degradation, or metabolic pathways.

Using DFT, the potential energy surface of a reaction can be mapped out. This involves:

Identifying Reactants, Products, and Intermediates: The structures of all species involved in the reaction are optimized.

Locating Transition States (TS): A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate. Locating the TS is a critical step in understanding the reaction mechanism.

Calculating Activation Energies: The energy difference between the reactants and the transition state gives the activation energy (Ea), which is a key determinant of the reaction rate.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the reaction path from the transition state down to the reactants and products, confirming that the located TS connects the desired species.

For example, the synthesis of this compound likely involves the reaction of 3-chloroaniline (B41212) with dicyandiamide (B1669379). A computational study could elucidate the step-by-step mechanism of this condensation reaction, including proton transfers and the formation of intermediates, providing insights that could be used to optimize reaction conditions. nih.gov

Structure Activity Relationship Sar Investigations in Chemical Biology Research

Correlative Studies between Structural Modifications and Observed Activities

The biological activity of N-(3-Chlorophenyl)-N'-cyanoguanidine is intrinsically linked to its chemical architecture. Alterations to either the aromatic chlorophenyl ring or the cyanoguanidine moiety can lead to significant changes in its biological profile.

Influence of Aromatic Substituents on Biological Profiles

The nature and position of substituents on the phenyl ring of N-phenyl-N'-cyanoguanidine derivatives play a crucial role in determining their biological activity. Studies on analogous compounds have demonstrated that both the electronic and steric properties of these substituents are critical.

Research on a series of N-aryl-N'-cyanoguanidines has shown that the position of a substituent on the aromatic ring can significantly impact cytotoxicity. For instance, in a study of pyridyl cyanoguanidines, it was observed that when the end group was a mono-substituted phenyl ring, the preferred position for substitution was the 4-position, followed by the 3-position, and lastly the 2-position, which was the least active. frontiersin.org This suggests that for this compound, the meta-position of the chloro group is likely a key determinant of its activity.

In the context of phenylcyanoguanidine derivatives acting as potassium channel openers, 3,5-di-substituted derivatives with halogen, cyano, and/or nitro groups exhibited very strong smooth muscle relaxation activity. deepdyve.com This indicates that the presence of multiple electron-withdrawing groups on the phenyl ring can enhance potency.

Compound/Analog SeriesSubstituent ModificationObserved Effect on Biological ActivityReference
Pyridyl CyanoguanidinesPositional Isomers (4-, 3-, 2-substitution)4-substitution > 3-substitution > 2-substitution in terms of cytotoxic activity. frontiersin.org
Phenylcyanoguanidines3,5-Di-substitution (Halogen, Cyano, Nitro)Strongly enhanced smooth muscle relaxation activity. deepdyve.com
General Chlorinated AromaticsIntroduction of Chlorine AtomCan substantially improve intrinsic biological activity. nih.gov

Impact of Cyanoguanidine Moiety Modifications on Potency

The cyanoguanidine moiety is a critical pharmacophore in many biologically active compounds. Its unique electronic properties, arising from the electron-withdrawing cyano group attached to the guanidine (B92328) core, influence its basicity and hydrogen bonding capabilities.

Modifications to the cyanoguanidine group can drastically alter the potency of the parent compound. For instance, the introduction of strongly electronegative substituents into a guanidine group reduces its basicity and can lead to potent antagonists for receptors like the histamine (B1213489) H2-receptor. nih.gov The cyano group in this compound serves this purpose, modulating the electronic character of the guanidine.

The N,N'-disubstituted cyanoguanidine has been recognized as an excellent bioisostere of the thiourea (B124793) and ketene (B1206846) aminal functional groups. nih.gov In the development of the histamine H2-receptor antagonist cimetidine, the cyanoguanidine group was found to be a successful replacement for the thiourea group in metiamide, resulting in a potent and clinically useful drug. nih.gov This highlights the importance of the cyanoguanidine structure in establishing favorable interactions with biological targets.

Furthermore, SAR studies on cyanoguanidine-based lactam derivatives as Factor Xa inhibitors have shown that the cyanoguanidine scaffold is key for potent and orally active compounds. nih.gov

Parent Compound ClassCyanoguanidine Moiety Modification/RoleImpact on Potency/ActivityReference
Histamine H2-Receptor AntagonistsReplacement of thiourea with cyanoguanidine.Led to the development of the potent antagonist cimetidine. nih.gov
Guanidine-based compoundsIntroduction of an electronegative cyano group.Reduces basicity and can confer potent biological activity. nih.gov
Factor Xa InhibitorsIncorporation of a cyanoguanidine-based lactam.Resulted in potent and orally bioavailable inhibitors. nih.gov

Bioisosteric Replacement Strategies in Scaffold Optimization

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a powerful strategy in drug design. The cyanoguanidine group itself is a bioisostere of the thiourea group, a substitution that has proven successful in medicinal chemistry. nih.gov

In the context of this compound, bioisosteric replacement could be envisioned at several positions. For the chloro substituent on the phenyl ring, bioisosteric replacements could include other halogens (e.g., F, Br), a trifluoromethyl group (CF3), or a cyano group (CN). Each of these would alter the electronic and lipophilic properties of the aromatic ring, potentially leading to changes in target binding affinity and pharmacokinetic properties.

The cyanoguanidine moiety can also be a subject of bioisosteric replacement. As previously mentioned, it is bioisosteric with thiourea. Other potential replacements could include nitroguanidine (B56551) or other electron-withdrawing substituted guanidines. nih.gov The goal of such replacements would be to fine-tune the electronic and hydrogen-bonding properties of the guanidine portion of the molecule to optimize interactions with a biological target.

Pharmacophore Modeling and Ligand Design Studies

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. For a molecule like this compound, a hypothetical pharmacophore model can be constructed based on its structural features and the SAR data from related compounds.

A likely pharmacophore for this compound and its analogs would include:

An aromatic hydrophobic feature, represented by the chlorophenyl ring.

A hydrogen bond donor feature, from the N-H groups of the guanidine.

A hydrogen bond acceptor feature, from the nitrogen atoms of the guanidine and the cyano group.

An electron-withdrawing feature, represented by the chloro and cyano groups.

3D-QSAR (Three-Dimensional Quantitative Structure-Activity Relationship) studies on related guanidine analogs have been used to develop predictive models for biological activity. frontiersin.orgnih.gov These models provide insights into the favorable and unfavorable steric and electrostatic interactions between the ligands and their target. For this compound, such a model would likely indicate that the meta-position for the chloro substituent provides an optimal electronic and steric profile for binding to its putative target.

Ligand design studies based on such pharmacophore models could involve the exploration of different substituents on the phenyl ring to enhance hydrophobic and electronic interactions. Additionally, modifications to the linker between the phenyl ring and the cyanoguanidine moiety could be explored to optimize the spatial arrangement of the key pharmacophoric features.

Exploration of Biological and Biochemical Activities in Research Models

Antimicrobial Research Applications

The antimicrobial potential of novel chemical compounds is a significant area of research. However, specific studies detailing the efficacy of N-(3-Chlorophenyl)-N'-cyanoguanidine against fungal and bacterial pathogens are not extensively documented.

In Vitro Fungicidal Efficacy Assessments

There is a lack of specific research data from in vitro studies assessing the fungicidal efficacy of this compound against common fungal pathogens. While related chemical structures, such as butanamides with a meta-position chloro group, have shown some activity against fungi like Pyricularia oryzae, direct evidence for the target compound is not available. nih.gov Similarly, studies on other complex urea (B33335) derivatives have been conducted, but these are structurally distinct from this compound. researchgate.nete3s-conferences.org

Fungal SpeciesAssay TypeResult (e.g., MIC, % Inhibition)Reference
No specific data available for this compound.

In Vitro Antibacterial Efficacy Assessments

Detailed in vitro assessments of the antibacterial activity of this compound are not readily found in the reviewed scientific literature. Research into related fields includes studies on complex aminoguanidine (B1677879) derivatives that incorporate a 3-chlorophenyl moiety as part of a larger molecular structure, which have demonstrated antibacterial activity. nih.gov For instance, a complex derivative containing a 3-chlorophenyl group showed activity against various bacterial strains, but these findings cannot be directly extrapolated to the simpler this compound molecule. nih.gov

Bacterial SpeciesAssay TypeResult (e.g., MIC, Zone of Inhibition)Reference
No specific data available for this compound.

Investigations into Insecticidal Activities and Mechanism of Action

The investigation of cyanoguanidine derivatives as insecticides is an active area of research. While the 4-chloro isomer is known to act as a pesticide by disrupting cellular respiration, specific data for the 3-chloro isomer is less clear. cymitquimica.com

Toxicity Studies against Model Insect Species (e.g., Aphis craccivora)

Specific toxicological data for this compound against the model insect species Aphis craccivora (cowpea aphid) is not detailed in the available literature. However, research on related cyanoguanidine and oxoimidazolidine compounds has been conducted. researchgate.net One study reported on the toxicological efficacy of nine such compounds against Aphis craccivora, though this compound was not among those explicitly detailed. researchgate.net Other studies have focused on the toxicity of different chemical classes, such as pyridine (B92270) derivatives or plant extracts, against this aphid species. ekb.egnih.govresearchgate.net

Insect SpeciesBioassay MethodResult (e.g., LC50)Reference
Aphis craccivoraNo specific data available for this compound.

Mode of Action Research on Insecticide Candidates

The precise mechanism of action for this compound as a potential insecticide has not been elucidated in published research. For context, the mode of action for other insecticides varies widely. For example, neonicotinoids act on nicotinic acetylcholine (B1216132) receptors (nAChRs), while diamide (B1670390) insecticides target ryanodine (B192298) receptors, which are crucial for calcium ion regulation in muscle cells. mdpi.commdpi.com The related compound N-(4-Chlorophenyl)-N'-cyanoguanidine is suggested to function by disrupting cellular respiration in target organisms, but it is unconfirmed if the 3-chloro isomer shares this mechanism. cymitquimica.com

Research into Potential Antitumor and Anti-inflammatory Modalities

The exploration of small molecules for therapeutic applications, including cancer and inflammation, is a cornerstone of medicinal chemistry. However, research into this compound for these specific modalities appears to be limited.

Studies on other structurally complex molecules have shown antitumor activity. For example, certain 3-amino-1,2,4-triazine derivatives and indole (B1671886) carboxamides containing a chloro-substituent have been investigated for their anticancer properties. nih.govmdpi.com However, these compounds are not direct derivatives of this compound.

Similarly, in the context of anti-inflammatory research, studies have focused on different chemical entities. For instance, N-(3-Florophenyl)ethylcaffeamide, a synthetic compound, has been evaluated for its anti-inflammatory activity in mouse models. mdpi.comresearchgate.net Research has also been conducted on N-cyanoguanidine-piperazine derivatives as antagonists of the P2X7 receptor, which is implicated in inflammatory processes, but these are structurally distinct from the subject of this article. researchgate.net There is no specific information available regarding the anti-inflammatory or antitumor potential of this compound itself.

Biochemical Target Modulation Studies

The scientific investigation of this compound and related compounds has revealed interactions with several key biochemical targets. These studies, primarily conducted in in vitro and cellular models, provide insights into the molecule's potential mechanisms of action and its effects on fundamental biological pathways.

This compound belongs to the cyanoguanidine class of compounds, which have been identified as modulators of ATP-sensitive potassium (KATP) channels. nih.gov These channels are crucial in linking a cell's metabolic state to its electrical activity and are found in various tissues, including cardiac and smooth muscle cells. nih.gov

Research into the structure-activity relationships of benzopyranyl cyanoguanidines has demonstrated that the cyanoguanidine moiety is a key determinant of their activity as KATP channel openers. acs.org The opening of these channels leads to potassium ion efflux, hyperpolarization of the cell membrane, and subsequent relaxation of muscle cells. nih.gov While specific data on the 3-chloro substituted variant is not extensively detailed in the available literature, the broader class of cyanoguanidines has been established to possess this ion channel modulatory effect. The nature and position of substituents on the phenyl ring are known to influence the potency and selectivity of these compounds.

Table 1: Investigated Ion Channel Modulatory Effects of Cyanoguanidine Class Compounds
Biochemical TargetObserved EffectGeneral Mechanism
ATP-Sensitive Potassium (KATP) ChannelsChannel OpeningModulation of channel gating, leading to potassium efflux and cell membrane hyperpolarization.

The structural features of this compound, particularly the guanidine (B92328) group, suggest its potential as an enzyme inhibitor. Guanidine and its derivatives have been investigated for their ability to inhibit various enzymes, including urease. srce.hr Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea to ammonia (B1221849) and carbamate, a process implicated in the pathogenesis of infections by organisms like Helicobacter pylori. frontiersin.org

Studies on related urea and guanidine derivatives have shown that these compounds can act as urease inhibitors. srce.hrresearchgate.net The inhibitory activity is often attributed to the structural resemblance of the guanidinium (B1211019) group to the substrate, urea, allowing it to interact with the enzyme's active site. The presence of a chlorophenyl group in this compound may further influence its inhibitory potency. While direct inhibitory data for this specific compound is not prominent in the literature, the collective evidence from related structures supports its consideration as a potential urease inhibitor.

Table 2: Enzyme Inhibition Potential Based on Structural Analogs
Enzyme TargetInhibitory PotentialBasis of Activity
UreasePotential InhibitorStructural similarity of the guanidine moiety to the natural substrate, urea. srce.hr

Cyanoguanidine derivatives have also been evaluated as inhibitors of farnesyl protein transferase (FPT). nih.gov FPT is a key enzyme in the post-translational modification of several proteins, including the Ras family of small GTPases, which are critical in cell signaling and proliferation. nih.gov The farnesylation of Ras proteins is essential for their localization to the cell membrane and subsequent activation of downstream signaling pathways. nih.gov

Inhibition of FPT is a therapeutic strategy being explored for cancer treatment. nih.gov Studies have shown that certain cyanoguanidine-containing compounds can effectively inhibit FPT in vitro. nih.gov The cyanoguanidine moiety, in conjunction with other structural features, contributes to the binding of these inhibitors to the enzyme. While specific binding studies for this compound are not detailed, its inclusion in the cyanoguanidine class suggests it may be a subject of interest in this area of research.

Table 3: Investigated Protein-Ligand Interactions of Cyanoguanidine Derivatives
Protein TargetInteractionPotential Consequence
Farnesyl Protein Transferase (FPT)InhibitionDisruption of Ras protein farnesylation and downstream signaling pathways. nih.gov

Studies on the Modulation of Cellular Processes (e.g., Cell Membrane Damage)

The guanidine functional group present in this compound is known for its cationic nature at physiological pH. This characteristic is a key factor in the antimicrobial activity of many guanidine-containing compounds. The primary mechanism of this antimicrobial action involves the disruption of bacterial cell membranes. nih.gov

The positively charged guanidinium group can interact with the negatively charged components of the cell membrane, such as phospholipids (B1166683) and teichoic acids. This interaction can lead to a loss of membrane integrity, causing the leakage of intracellular components and ultimately cell death. nih.gov While specific studies on the effect of this compound on cell membranes are not widely available, the established properties of the guanidine family of compounds suggest that it may possess the ability to modulate cellular processes by interacting with and potentially damaging cell membranes.

Table 4: Potential Effects on Cellular Processes
Cellular ProcessPotential EffectUnderlying Mechanism
Cell Membrane IntegrityDisruption/DamageIonic interaction of the cationic guanidine group with negatively charged membrane components. nih.gov

Advanced Applications and Research Horizons

Utility as Versatile Synthetic Intermediates in Organic Synthesis

N-(3-Chlorophenyl)-N'-cyanoguanidine serves as a highly versatile intermediate in organic synthesis, primarily due to the reactivity of the cyanoguanidine group. This functional group can undergo a variety of chemical transformations, making it a key precursor for the synthesis of a diverse range of nitrogen-containing heterocyclic compounds and biguanide (B1667054) derivatives. beilstein-journals.orgnih.gov

The addition of amines to the cyano group of arylcyanoguanidines is a fundamental and direct method for preparing substituted biguanides. beilstein-journals.orgnih.gov This reaction is notable for its atom economy and often proceeds with high yields, making it an efficient synthetic route. nih.gov The resulting biguanide scaffold is a common feature in many biologically active molecules. beilstein-journals.org For instance, the reaction of N-aryl-N'-cyanoguanidines with piperazine (B1678402) has been utilized to synthesize potential cholinesterase inhibitors. nih.gov

The general synthetic utility is outlined in the following reaction scheme:

Reaction Type: Nucleophilic addition to the cyano group.

Reactants: this compound and a primary or secondary amine (R1R2NH).

Product: N-(3-chlorophenyl)-N'-(substituted)guanidine.

Conditions: The reaction can be facilitated by heat or the use of catalysts such as copper salts or Lewis acids like iron(III) chloride (FeCl₃) or zinc chloride (ZnCl₂), which can increase both the rate and yield. beilstein-journals.org

Furthermore, intramolecular cyclization reactions involving ortho-substituted anilines and cyanoguanidines can lead to the formation of guanidino-heterocycles, which are themselves valuable building blocks in further synthetic pathways. nih.gov The versatility of this compound allows for the creation of extensive libraries of compounds for various research applications.

Table 1: Synthetic Transformations of Aryl Cyanoguanidines
ReactantReagentProduct ClassPotential Applications
N-Aryl-N'-cyanoguanidinePrimary/Secondary AminesSubstituted BiguanidesPharmaceuticals, Ligands
N-Aryl-N'-cyanoguanidineAmine Hydrochlorides (Fusion)Substituted BiguanidesPharmaceuticals
N-Aryl-N'-cyanoguanidineArylglyoxalsOxoimidazolidine derivativesHeterocyclic chemistry
N-Aryl-N'-cyanoguanidineortho-Substituted AnilinesGuanidino-heterocyclesSynthetic building blocks

Design and Synthesis of Novel Bioactive Scaffolds

The guanidine (B92328) moiety is a significant pharmacophore found in numerous biologically active compounds, and this compound is an excellent starting material for the development of novel therapeutic agents. smolecule.com Its derivatives have been explored for a range of biological activities, including potential antimicrobial, anti-inflammatory, and anticancer properties. smolecule.com

A key area of investigation is the synthesis of kinase inhibitors. Protein kinases are crucial targets in drug discovery, particularly in oncology, and guanidine-containing molecules have shown promise in this area. nih.goved.ac.uk For example, diarylguanidine derivatives have been synthesized and evaluated as selective noncompetitive NMDA receptor antagonists, highlighting their potential as neuroprotective drugs. nih.gov Patents have described N-pyrrolidinyl, N'-pyrazolyl-cyanoguanidine compounds as TrkA kinase inhibitors, demonstrating the relevance of the cyanoguanidine scaffold in this field. google.com The synthesis of arylpyridin-2-yl guanidine derivatives as MSK1 inhibitors for inflammatory diseases like asthma further underscores the potential of this chemical class. nih.gov

The design strategy often involves modifying the this compound core to enhance interactions with specific biological targets. This can be achieved through reactions that transform the cyanoguanidine group into more complex guanidine-containing heterocycles or by introducing additional functional groups to the structure.

Contribution to Agrochemical Research and Development

Chlorophenyl-substituted cyanoguanidines and their derivatives have demonstrated significant potential in the field of agrochemicals. The positional isomer, N-(4-Chlorophenyl)-N'-cyanoguanidine, is recognized for its application as a pesticide, functioning as an insecticide and acaricide by disrupting cellular respiration in target pests. cymitquimica.com The chemical stability of such compounds contributes to their prolonged efficacy in various environmental conditions, a desirable trait for agricultural applications. smolecule.comcymitquimica.com

Research has also been conducted on the toxicological effects of cyanoguanidine derivatives against specific agricultural pests. For instance, studies have evaluated the efficacy of certain oxoimidazolidine and cyanoguanidine compounds against the cowpea aphid (Aphis craccivora), a common agricultural pest. researchgate.net One of the tested compounds, [5-(4-Chlorophenyl)-4-oxoimidazolidin-2-ylidene]cyanamide, which can be synthesized from the corresponding chlorophenyl cyanoguanidine, showed high toxicity to both adult aphids and nymphs. researchgate.net These findings suggest that this compound could serve as a valuable precursor for the development of new and effective crop protection agents.

Table 2: Agrochemical Potential of Chlorophenyl Cyanoguanidine Derivatives
Compound ClassTarget Pest ExampleMechanism of Action (related compounds)Reference Compound
Chlorophenyl CyanoguanidinesVarious insects and mitesDisruption of cellular respirationN-(4-Chlorophenyl)-N'-cyanoguanidine cymitquimica.com
Oxoimidazolidine CyanamidesCowpea Aphid (Aphis craccivora)Toxicological effects[5-(4-Chlorophenyl)-4-oxoimidazolidin-2-ylidene]cyanamide researchgate.net

Exploration in Materials Science for High Nitrogen Content Structures

High-nitrogen content materials are of significant interest in materials science, particularly for applications as energetic materials or gas storage media. The high nitrogen content contributes to a large positive enthalpy of formation and the generation of large volumes of nitrogen gas upon decomposition. This compound, with four nitrogen atoms in its structure (C₈H₇ClN₄), serves as a potential building block for such materials. nih.gov

The synthesis of heterocyclic biguanides from cyanoguanidine precursors has been reported to yield new solid energetic materials. nih.gov The guanidinium (B1211019) cation is known to form salts with high nitrogen content and good thermal stability. By reacting this compound with nitrogen-rich heterocycles or other nitrogen-containing compounds, it is possible to synthesize more complex structures with an even higher percentage of nitrogen. The presence of the aromatic ring and the cyano group also allows for various bonding interactions, which could be exploited in the design of novel polymers or framework materials. smolecule.com

Fundamental Research in Supramolecular Chemistry and Molecular Recognition

The structure of this compound contains key features that make it an interesting candidate for studies in supramolecular chemistry and molecular recognition. The guanidine portion of the molecule has multiple hydrogen bond donors (N-H groups) and acceptors (the imine and cyano nitrogens), enabling it to participate in self-assembly or to act as a guest-binding molecule.

These hydrogen bonding capabilities, combined with the potential for π-π stacking interactions from the chlorophenyl ring, allow for the formation of well-defined, ordered structures in the solid state or in solution. Supramolecular chemistry relies on these non-covalent interactions to build complex architectures from simpler molecular components. researchgate.net While specific research into the supramolecular properties of this compound is not extensively documented, its functional groups are analogous to those found in many systems that exhibit complex molecular recognition and self-assembly behaviors, such as those based on 1,3,5-triazine (B166579) oligomers which can be derived from guanidine-type precursors. rsc.org This suggests a promising area for future fundamental research.

Future Research Directions and Methodological Innovations

Development of Green Chemistry Approaches for Synthesis

The chemical industry is increasingly adopting green chemistry principles to minimize environmental impact. thepharmajournal.com The synthesis of N-(3-Chlorophenyl)-N'-cyanoguanidine and its analogs can benefit significantly from these sustainable practices. Traditional synthetic routes often involve hazardous reagents and solvents, generating considerable waste. thepharmajournal.com Future research will focus on developing eco-friendly alternatives.

Key areas of development include:

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times, increase yields, and lower energy consumption compared to conventional heating methods. nih.govmdpi.com The application of microwave irradiation to the condensation reactions involved in cyanoguanidine synthesis could offer a more efficient and greener pathway. mdpi.com

Solvent-Free or Green Solvent Reactions: Research into solid-state reactions or the use of benign solvents like water, ethanol, or supercritical fluids can significantly reduce the environmental footprint of the synthesis process. thepharmajournal.com For instance, developing a one-pot synthesis in an aqueous medium would be a substantial advancement. mdpi.com

Catalysis: The use of reusable and non-toxic catalysts, such as biocatalysts or solid-supported catalysts, can replace stoichiometric reagents, leading to higher atom economy and reduced waste streams. thepharmajournal.com

Table 1: Potential Green Chemistry Approaches for Synthesis
Green Chemistry ApproachObjectivePotential Application to this compound SynthesisExpected Benefits
Microwave-Assisted SynthesisReduce reaction time and energy consumptionAcceleration of the condensation reaction between 3-chloroaniline (B41212) derivatives and dicyandiamide (B1669379).Higher throughput, improved yields, energy efficiency. nih.gov
Ultrasound-Assisted Synthesis (Sonochemistry)Enhance reaction rates and efficiency in heterogeneous systemsFacilitating synthesis in aqueous media, minimizing organic solvent use. mdpi.comReduced solvent waste, shorter reaction times.
Use of Green SolventsReplace hazardous organic solventsEmploying water, ethanol, or ionic liquids as the reaction medium.Improved safety profile, reduced environmental pollution. thepharmajournal.com
Catalytic MethodsImprove atom economy and reduce wasteDevelopment of a reusable catalyst for the guanidinylation reaction.Minimized waste, catalyst recyclability, lower process costs.
One-Pot SynthesisStreamline multi-step processesCombining the formation of the cyanoguanidine moiety and its substitution in a single reaction vessel.Reduced purification steps, less solvent waste, time and resource savings.

Integration of Artificial Intelligence and Machine Learning in Compound Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and materials science by accelerating the design-test-learn cycle. researchgate.netnih.govfrontiersin.org For this compound, these computational tools can predict the properties of novel derivatives, prioritize synthetic targets, and uncover complex structure-activity relationships (SAR).

Future applications of AI/ML in this area include:

Predictive Modeling: ML algorithms can be trained on existing data to build quantitative structure-activity relationship (QSAR) models. These models can predict the biological activity, toxicity, and physicochemical properties of hypothetical derivatives before they are synthesized, saving time and resources. mdpi.com

De Novo Design: Generative AI models, such as generative adversarial networks (GANs), can design entirely new molecules with desired properties. nih.gov By providing the model with a target profile (e.g., high affinity for a specific biological target, low toxicity), it can generate novel cyanoguanidine structures that are likely to be active.

Virtual Screening: AI-powered virtual screening can rapidly screen vast virtual libraries of compounds to identify those that are most likely to interact with a specific biological target. researchgate.netnih.gov This approach can efficiently identify promising new derivatives of this compound for further investigation.

Table 2: AI and Machine Learning in this compound Derivative Design
AI/ML TechniqueApplicationObjective
Quantitative Structure-Activity Relationship (QSAR)Predictive modeling of biological activity and properties.To prioritize the synthesis of derivatives with the highest predicted efficacy and best property profiles. nih.gov
Generative Adversarial Networks (GANs)De novo design of novel molecular structures.To explore new chemical space and design innovative cyanoguanidine derivatives with optimized properties. nih.gov
Virtual High-Throughput Screening (vHTS)Screening large virtual compound libraries against a biological target.To identify potential hit compounds from vast chemical databases for further experimental validation. nih.gov
Molecular Docking and SimulationPredicting binding modes and affinities at a molecular level.To understand how derivatives interact with their target and to guide rational design for improved binding.

High-Throughput Screening Methodologies for Activity Profiling

High-throughput screening (HTS) is essential for rapidly evaluating the biological activity of large numbers of compounds. researchgate.net As new derivatives of this compound are synthesized, HTS will be crucial for efficiently profiling their activities and identifying promising leads.

Innovations in HTS that will impact future research include:

Assay Miniaturization: The use of 384-well, 1536-well, or even higher-density microplates reduces the consumption of reagents and valuable compounds, allowing for more extensive screening campaigns at a lower cost. dovepress.com

High-Content Screening (HCS): HCS combines automated microscopy with sophisticated image analysis to provide multiparametric data on cellular responses. dovepress.com This allows for a more nuanced understanding of a compound's effects on cell morphology, viability, and specific molecular pathways.

Label-Free Detection: Technologies such as surface plasmon resonance (SPR) and resonant waveguide grating biosensors enable the real-time monitoring of molecular interactions without the need for fluorescent or radioactive labels, providing more direct and potentially more accurate data. dovepress.com The development of patient-derived 3D cell culture models, such as spheroids, for HTS provides a more clinically relevant system for testing compound efficacy. nih.gov

Advanced Mechanistic Studies at the Molecular Level

A deep understanding of how this compound and its active derivatives interact with their biological targets is fundamental for rational drug design. Future research will employ advanced analytical and computational techniques to elucidate these mechanisms at a molecular resolution.

Key methodologies will include:

Cryo-Electron Microscopy (Cryo-EM): For compounds that target large protein complexes, Cryo-EM can provide high-resolution structural information about the binding site and conformational changes induced by the compound.

Computational Chemistry: Molecular dynamics simulations can model the dynamic behavior of the compound-target complex over time, providing insights into binding stability and the energetic contributions of different interactions.

Biophysical Techniques: Methods like Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) can precisely quantify the thermodynamics and kinetics of binding, offering a detailed picture of the molecular recognition process.

A critical area of future study will be to investigate the formation of potential byproducts or metabolites and their mechanisms of action, similar to mechanistic studies conducted on other chlorinated compounds in various environments. acs.orgnih.gov

Exploration of New Chemical Space through Diversification of Derivatives

The core structure of this compound offers numerous possibilities for chemical modification to explore new chemical space and optimize activity. A systematic approach to creating diverse libraries of derivatives is a cornerstone of lead optimization. nih.gov

Future synthetic efforts will likely focus on:

Modification of the Phenyl Ring: Introducing different substituents (e.g., electron-donating or -withdrawing groups, halogens, alkyl chains) at various positions on the 3-chlorophenyl ring can modulate the electronic properties and steric profile of the molecule, potentially improving target affinity and pharmacokinetic properties. mdpi.comnih.gov

Bioisosteric Replacement: Replacing the cyano group (-C≡N) with other bioisosteric groups (e.g., tetrazole, acylsulfonamide) could lead to derivatives with improved metabolic stability or different biological activities.

The synthesis and evaluation of such derivatives will generate crucial structure-activity relationship (SAR) data, which will, in turn, inform further design cycles, often in conjunction with the AI/ML models discussed previously. nih.govresearchgate.net

Q & A

Q. What are the established methods for synthesizing N-(3-Chlorophenyl)-N'-cyanoguanidine, and what are the critical parameters affecting yield and purity?

  • Methodological Answer : The synthesis typically involves a nucleophilic substitution reaction between sodium dicyanamide and 3-chloroaniline hydrochloride in a solvent like 1-butanol under reflux conditions (6–8 hours). Key parameters include:
  • Stoichiometric ratios : Maintain a 1.2:1 molar ratio of sodium dicyanamide to amine hydrochloride to minimize side products .
  • Temperature control : Reflux at ~117°C (boiling point of 1-butanol) ensures optimal reaction kinetics.
  • Purification : Post-reaction filtration removes precipitated salts, followed by vacuum concentration. Recrystallization using ethanol/water mixtures improves purity (>95%). Impurities often arise from incomplete substitution or solvent residues, necessitating HPLC or NMR validation .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound, and how should data be interpreted?

  • Methodological Answer :
  • Spectroscopy :
  • ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–7.4 ppm for chlorophenyl) and cyanoguanidine groups (N–H signals at δ 8.5–9.0 ppm). Integration ratios confirm substituent positions .
  • FT-IR : Look for C≡N stretching (~2200 cm⁻¹) and N–H bending (~1600 cm⁻¹) to verify functional groups .
  • Crystallography :
  • Single-crystal X-ray diffraction (SHELX) : Use SHELXL for refinement, focusing on resolving Cl···N hydrogen bonds (2.8–3.0 Å). For twinned crystals, employ SHELXD/SHELXE pipelines to deconvolute overlapping reflections .
  • ORTEP-3 : Generate thermal ellipsoid plots to visualize anisotropic displacement, ensuring no disorder in the chlorophenyl ring .

Q. What are the key chemical properties of this compound that influence its stability under different experimental conditions?

  • Methodological Answer :
  • Hydrolytic stability : The cyanoguanidine group is sensitive to acidic/basic conditions. Avoid aqueous media below pH 5 or above pH 9 to prevent decomposition. Use anhydrous solvents (e.g., DMF, DMSO) for long-term storage .
  • Thermal stability : Differential scanning calorimetry (DSC) shows decomposition onset at ~180°C. Sublimation may occur above 120°C under vacuum, requiring controlled heating during purification .
  • Reactivity : The chlorophenyl group undergoes electrophilic substitution, necessitating inert atmospheres (N₂/Ar) during reactions with strong bases or oxidizing agents .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental data regarding the reactivity of this compound?

  • Methodological Answer :
  • Validation via hybrid methods : Combine DFT calculations (e.g., B3LYP/6-31G*) with experimental kinetics. For example, if computational models predict electrophilic attack at the cyanoguanidine nitrogen but experimental data show chlorophenyl reactivity, conduct Hammett studies with substituted aryl analogs to quantify electronic effects .
  • Crystallographic validation : Compare X-ray-derived bond lengths/angles with optimized geometries from simulations. Discrepancies >0.05 Å may indicate solvation or crystal-packing effects not modeled computationally .

Q. What strategies are recommended for designing structure-activity relationship (SAR) studies involving this compound derivatives to optimize biological activity?

  • Methodological Answer :
  • Scaffold modification : Replace the chlorophenyl group with fluorophenyl or methoxyphenyl to assess electronic effects on target binding (e.g., potassium channels). Use reductive amination or Suzuki coupling for diversification .
  • Bioisosteric replacement : Substitute the cyanoguanidine group with thiourea or sulfonamide to evaluate hydrogen-bonding capacity. Pharmacophore mapping (e.g., Discovery Studio) identifies critical interaction points .
  • In vivo testing : Prioritize derivatives with >50% inhibition in ex vivo assays (e.g., rat aorta relaxation for potassium-channel opener activity) for pharmacokinetic profiling .

Q. What advanced methodologies are employed to analyze enantiomeric purity and crystallographic twinning in this compound complexes?

  • Methodological Answer :
  • Enantiomorph-polarity estimation : Use Flack’s x parameter (superior to Rogers’ η) to resolve chiral centers in non-centrosymmetric crystals. A value of x ≈ 0.0 indicates a correct absolute structure, while x > 0.1 suggests twinning .
  • Twinning analysis : For twinned data (common in monoclinic systems), apply SHELXL’s TWIN/BASF commands. Refine twin fractions iteratively until R₁ converges below 0.05. Validate with Hooft’s y parameter to avoid overfitting .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.